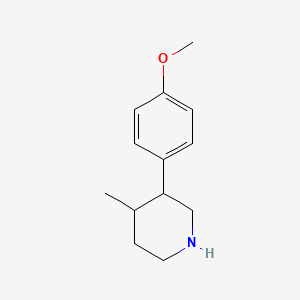
3-(4-méthoxyphényl)-4-méthylpipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which “3-(4-Methoxyphenyl)-4-methylpiperidine” could be a part of, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure analysis of similar compounds suggests that they are often characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR. Theoretical calculations are often performed using the DFT method .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Methoxyphenyl)-4-methylpiperidine” are not available, it’s known that protodeboronation of alkyl boronic esters is a significant reaction in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods. These methods can provide information about geometric parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .Mécanisme D'action
The exact mechanism of action of 3-(4-Methoxyphenyl)-4-methylpiperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-4-methylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to have significant analgesic and anti-inflammatory effects, as well as neuroprotective effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Methoxyphenyl)-4-methylpiperidine in lab experiments is its potential as a neuroprotective agent. It has also been shown to have significant analgesic and anti-inflammatory effects, which could be useful in the development of new drugs for pain management. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its usefulness in certain applications.
Orientations Futures
There are a number of potential future directions for research on 3-(4-Methoxyphenyl)-4-methylpiperidine. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent, which could be useful in the development of new drugs for pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine is a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the resulting intermediate with piperidine in the presence of sodium hydride.
Applications De Recherche Scientifique
Synthèse organique et catalyse
L'étude de nouveaux protocoles catalytiques pour la synthèse durable de composés organiques présente un grand intérêt. Les chercheurs ont exploré l'utilisation de solides organiques ioniques comme catalyseurs. Par exemple, l'addition de Michael de N-hétérocycles aux chalcones a été réalisée en utilisant le chlorure de 1,3-bis(carboxyméthyl)imidazolium comme catalyseur. Cette méthodologie a été appliquée pour préparer le composé bioactif potentiel 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one avec un rendement modéré, malgré la réaction rétro-Michael. Les deux réactions de synthèse (préparation de la chalcone et addition de Michael du triazole à la chalcone) présentent de bonnes mesures environnementales .
Effets antioxydants et cytotoxiques
Les dérivés éther et ester de l'acide trans-ferulique, y compris le 4-méthoxyphényl acrylate, ont démontré des effets antioxydants et cytotoxiques sur certaines lignées cellulaires tumorales. Ces résultats suggèrent des applications médicales potentielles.
Activité biologique et cytotoxicité
Les dérivés du triazole, tels que le 4-méthoxyphényl-substitué 1,3-oxazo-hétérocycle fusionné 1,2,3-triazole, ont été évalués pour leur activité cytotoxique. Notamment, ce composé a présenté des valeurs de CI50 inférieures à 1,9 µg/mL contre les lignées cellulaires tumorales humaines A431 et K562, ce qui en fait un dérivé puissant .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCQBWFBKQDRLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2384714.png)
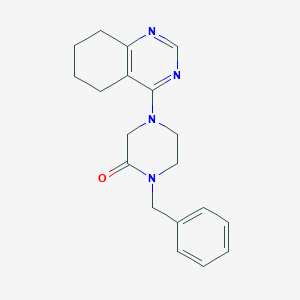
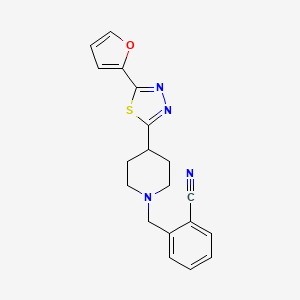
![N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide](/img/structure/B2384717.png)
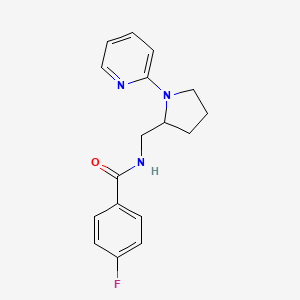

![8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2384726.png)

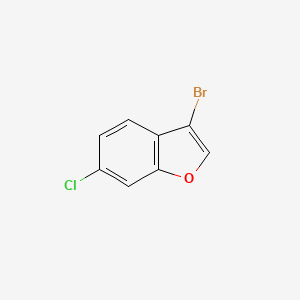
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2384729.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2384731.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid](/img/structure/B2384732.png)
